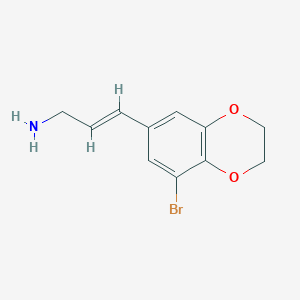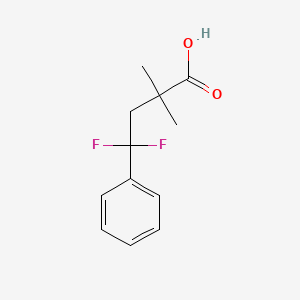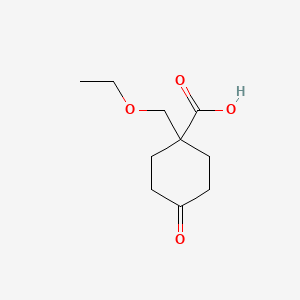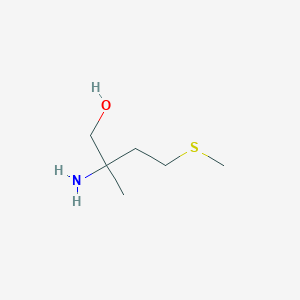
2-Amino-2-methyl-4-(methylthio)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-methyl-4-(methylthio)butan-1-ol is an organic compound with the molecular formula C6H15NOS It is characterized by the presence of an amino group, a hydroxyl group, and a methylthio group attached to a butane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-methyl-4-(methylthio)butan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-methyl-2-aminobutan-1-ol with methylthiol in the presence of a suitable catalyst. The reaction is typically carried out under inert atmosphere conditions to prevent oxidation and degradation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-pressure reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-methyl-4-(methylthio)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the amino group to an amine or the hydroxyl group to an alkane.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Amino-2-methyl-4-(methylthio)butan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism by which 2-Amino-2-methyl-4-(methylthio)butan-1-ol exerts its effects involves interactions with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The methylthio group may also participate in hydrophobic interactions, further modulating the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-1-butanol: Similar in structure but lacks the methylthio group.
2-Methyl-2-aminobutan-1-ol: Similar but without the methylthio substitution.
4-Amino-2-methylbutan-1-ol: Similar but with the amino group at a different position.
Uniqueness
2-Amino-2-methyl-4-(methylthio)butan-1-ol is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C6H15NOS |
|---|---|
Peso molecular |
149.26 g/mol |
Nombre IUPAC |
2-amino-2-methyl-4-methylsulfanylbutan-1-ol |
InChI |
InChI=1S/C6H15NOS/c1-6(7,5-8)3-4-9-2/h8H,3-5,7H2,1-2H3 |
Clave InChI |
BUKXMGFODPTYFN-UHFFFAOYSA-N |
SMILES canónico |
CC(CCSC)(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


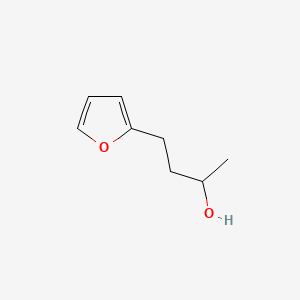


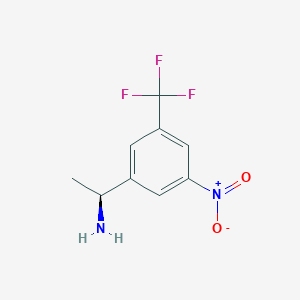
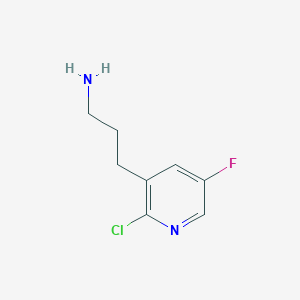

![5-[3-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one](/img/structure/B13608419.png)

